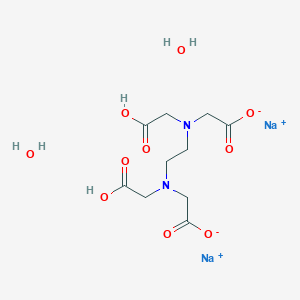

Ácido etilendiaminotetraacético sal disódico dihidratado

Descripción general

Descripción

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is a widely used chelating agent. It is known for its ability to bind to metal ions, forming stable complexes. This compound is particularly effective in sequestering divalent cations such as calcium and magnesium, making it valuable in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA, primarily targets divalent metal cations . These include calcium (Ca²⁺) and zinc (Zn²⁺) ions . These ions play crucial roles in various biological processes, including enzyme activation .

Mode of Action

EDTA acts by chelating the divalent cations, forming a stable octahedral complex . This chelation process involves the formation of multiple bonds between the EDTA molecule and the metal ion, effectively sequestering the ion and preventing it from participating in other reactions .

Biochemical Pathways

By chelating divalent cations, EDTA can affect various biochemical pathways. For instance, it can inhibit enzymes that require these metal ions for their activity . This includes metalloproteases, which require zinc for activity, and calcium-dependent cysteine proteases . By inhibiting these enzymes, EDTA can interfere with the normal functioning of these pathways.

Result of Action

The chelation of divalent cations by EDTA results in the inhibition of certain enzymes, leading to changes at the molecular and cellular levels . For example, the inhibition of metalloproteases can impact processes such as protein degradation and signal transduction .

Action Environment

The action, efficacy, and stability of EDTA can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the chelation process. Additionally, factors such as pH and temperature can influence the stability and activity of EDTA .

Aplicaciones Científicas De Investigación

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in analytical chemistry to determine metal ion concentrations.

Medicine: Employed in chelation therapy to remove heavy metals from the body.

Industry: Used in water treatment to sequester metal ions and prevent scale formation.

Análisis Bioquímico

Biochemical Properties

Ethylenediaminetetraacetic acid disodium salt dihydrate chelates metal ions, forming an octahedral complex with divalent cations . This property makes it useful in molecular biology research to inhibit enzymes dependent on activation by metal ions . For instance, it can inhibit proteases dependent on metal ions, such as calcium-dependent cysteine proteases . Ethylenediaminetetraacetic acid disodium salt dihydrate also acts as a chelator of the zinc ion, inhibiting metalloproteases that require zinc for activity .

Cellular Effects

The chelating property of Ethylenediaminetetraacetic acid disodium salt dihydrate allows it to interfere with biological processes which are metal-dependent . By binding to metal ions, it can inhibit the activity of metal-dependent enzymes, thereby influencing cell function . The specific effects on cell signaling pathways, gene expression, and cellular metabolism can vary depending on the specific cellular context and the metal ions involved.

Molecular Mechanism

At the molecular level, Ethylenediaminetetraacetic acid disodium salt dihydrate exerts its effects by forming an octahedral complex with divalent cations . This can inhibit the activity of enzymes that require these cations for activity . For example, it can inhibit calcium-dependent cysteine proteases by chelating the calcium ion . Similarly, it can inhibit zinc-dependent metalloproteases by chelating the zinc ion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows:

- Ethylenediamine reacts with chloroacetic acid to form ethylenediaminetetraacetic acid.

- The resulting acid is then neutralized with sodium hydroxide to form the disodium salt.

- The final product is crystallized and isolated as the dihydrate form .

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid disodium salt dihydrate involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be utilized in various chemical processes .

Common Reagents and Conditions

Chelation Reactions: The compound reacts with metal ions such as calcium, magnesium, and zinc under neutral to slightly alkaline conditions.

Oxidation and Reduction: disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate does not typically undergo oxidation or reduction reactions due to its stable structure.

Major Products Formed

The major products formed from the reactions of ethylenediaminetetraacetic acid disodium salt dihydrate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .

Comparación Con Compuestos Similares

Similar Compounds

Nitrilotriacetic acid: Another chelating agent with similar properties but lower stability constants for metal complexes.

Diethylenetriaminepentaacetic acid: A chelating agent with higher stability constants for metal complexes compared to ethylenediaminetetraacetic acid disodium salt dihydrate.

Uniqueness

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is unique due to its high stability constants for metal complexes and its ability to form stable octahedral structures. This makes it particularly effective in applications requiring strong and stable chelation .

Propiedades

Número CAS |

6381-92-6 |

|---|---|

Fórmula molecular |

C10H18N2Na2O10 |

Peso molecular |

372.24 g/mol |

Nombre IUPAC |

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |

Clave InChI |

OVBJJZOQPCKUOR-UHFFFAOYSA-L |

Impurezas |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+] |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] |

Color/Form |

White crystalline powder |

Densidad |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

Punto de inflamación |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

| 6381-92-6 | |

Descripción física |

White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

10378-23-1 65501-25-9 13235-36-4 67401-50-7 |

Solubilidad |

SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20 °C: 0.05 (very poor) |

Sinónimos |

(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate; N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate; Disodium EDTA Dihydrate; Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate; Disodium Edetate Dihydrate; Diso |

Presión de vapor |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Origen del producto |

United States |

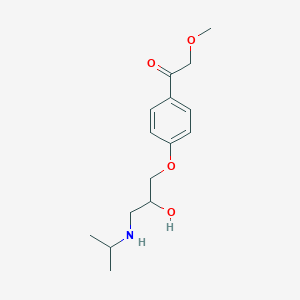

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

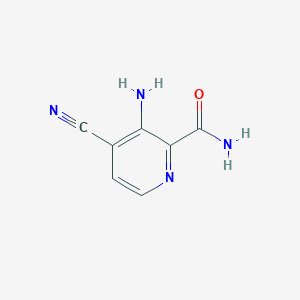

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)